3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone
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Overview
Description
3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone, also known as IBP, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. IBP is a synthetic compound that was first synthesized in 1995 and has since been studied extensively for its various applications.
Mechanism of Action
The mechanism of action of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cancer cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and cell lines. Some of the primary effects include the induction of apoptosis (programmed cell death), the inhibition of cancer cell proliferation, the reduction of inflammation, and the protection of neurons from damage.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone is its potent anti-cancer effects, which make it a promising candidate for cancer treatment. Additionally, this compound has been shown to have neuroprotective effects, which could be beneficial for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone. One area of research is the development of more potent and selective this compound analogs that can be used for cancer treatment and neuroprotection. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, more research is needed to determine the safety and efficacy of this compound in vivo, which will be critical for its potential use in clinical settings.
Synthesis Methods
The synthesis of 3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone involves the reaction between 3-iodobenzaldehyde and 4-aminobenzophenone in the presence of a base. The reaction results in the formation of this compound, which is then purified through recrystallization. The synthesis of this compound is relatively simple, and the compound can be obtained in high yields.
Scientific Research Applications
3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone has been studied extensively for its potential applications in the field of medicine. Some of the primary areas of research include cancer treatment, neuroprotection, and anti-inflammatory effects. This compound has been shown to have potent anti-cancer effects in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis.
properties
IUPAC Name |
3-[4-[(3-iodophenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19IN2O/c29-21-10-6-7-19(17-21)18-30-22-13-15-23(16-14-22)31-27-24-11-4-5-12-25(24)28(32)26(27)20-8-2-1-3-9-20/h1-18,26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQYMPGBTGRFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NC3=CC=C(C=C3)N=CC4=CC(=CC=C4)I)C5=CC=CC=C5C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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